molecular formula C44H53N7O7 B13864000 N-Des(Methoxycarbonyl)phenylglycine N-tertButyloxycarbonyl Velpatasvir

N-Des(Methoxycarbonyl)phenylglycine N-tertButyloxycarbonyl Velpatasvir

Cat. No.: B13864000
M. Wt: 791.9 g/mol
InChI Key: DMFDIPBYFDWGGH-FHEIRQMCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc Velpatasvir R Isomer (Methoxy Methyl): is a derivative of Velpatasvir, a potent NS5A inhibitor used in the treatment of hepatitis C virus (HCV) infections. This compound is characterized by the presence of a methoxy methyl group and a Boc (tert-butoxycarbonyl) protecting group, which enhances its stability and solubility .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Boc Velpatasvir R Isomer (Methoxy Methyl) typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: : In an industrial setting, the production of Boc Velpatasvir R Isomer (Methoxy Methyl) is scaled up using optimized synthetic routes. This involves the use of large-scale reactors, continuous flow processes, and stringent quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions: : Boc Velpatasvir R Isomer (Methoxy Methyl) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can result in various substituted analogs .

Scientific Research Applications

Mechanism of Action

Boc Velpatasvir R Isomer (Methoxy Methyl) exerts its effects by inhibiting the NS5A protein, a non-enzymatic viral protein essential for HCV replication. The compound binds to domain I of NS5A, preventing the protein from interacting with viral RNA and other host factors. This inhibition disrupts the viral replication process and reduces the viral load in infected cells .

Comparison with Similar Compounds

Similar Compounds

Comparison: : Boc Velpatasvir R Isomer (Methoxy Methyl) is unique due to the presence of the methoxy methyl group, which enhances its solubility and stability compared to other isomers. This makes it a valuable intermediate in the synthesis of Velpatasvir and other antiviral agents .

Properties

Molecular Formula

C44H53N7O7

Molecular Weight

791.9 g/mol

IUPAC Name

tert-butyl (2S,4R)-2-[5-[6-[(2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C44H53N7O7/c1-23(2)37(49-42(53)56-8)41(52)51-24(3)9-14-34(51)40-46-32-13-11-26-17-31-29-12-10-27(16-28(29)22-57-36(31)18-30(26)38(32)48-40)33-19-45-39(47-33)35-15-25(21-55-7)20-50(35)43(54)58-44(4,5)6/h10-13,16-19,23-25,34-35,37H,9,14-15,20-22H2,1-8H3,(H,45,47)(H,46,48)(H,49,53)/t24-,25+,34-,35-,37-/m0/s1

InChI Key

DMFDIPBYFDWGGH-FHEIRQMCSA-N

Isomeric SMILES

C[C@H]1CC[C@H](N1C(=O)[C@H](C(C)C)NC(=O)OC)C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)[C@@H]8C[C@H](CN8C(=O)OC(C)(C)C)COC

Canonical SMILES

CC1CCC(N1C(=O)C(C(C)C)NC(=O)OC)C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)C8CC(CN8C(=O)OC(C)(C)C)COC

Origin of Product

United States

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